N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
Description
N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide (IUPAC name: N-(3-(hydrazinecarbonyl)phenyl)-3-methylbenzamide) is a benzamide derivative featuring a 3-methyl substituent on the benzoyl ring and a hydrazinocarbonyl (-CONHNH₂) group at the meta position of the aniline moiety. The compound’s hydrazinocarbonyl group enables participation in hydrogen bonding and metal coordination, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-2-5-11(8-10)14(19)17-13-7-3-6-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOGFBYRMAIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine .
Chemical Reactions Analysis
Synthetic Routes
The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide , a plausible route includes:
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Formation of the benzamide core : Reacting 3-methylbenzoyl chloride with 3-aminobenzhydrazide under basic conditions (e.g., KCO) in aprotic solvents like dichloromethane .
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Hydrazide introduction : The hydrazinocarbonyl group (-CONHNH) is retained or introduced via reaction with hydrazine hydrate .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | 3-Methylbenzoyl chloride, DCM, 0–50°C | 58–70% |
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 63–87% |
Reactivity of the Hydrazide Functional Group
The hydrazinocarbonyl moiety (-CONHNH) is highly reactive, enabling:
Condensation Reactions
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Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones, useful in heterocycle synthesis .
Example :
Cyclization Reactions
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1,3,4-Oxadiazole synthesis : Dehydration with POCl or HSO forms oxadiazoles, bioactive heterocycles .
Example :
Functionalization of the Benzamide Core
The 3-methylbenzamide group undergoes:
Electrophilic Aromatic Substitution
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Halogenation : Bromination at the para position using N-bromosuccinimide (NBS) under radical conditions .
Example :
Cross-Coupling Reactions
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Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids modifies the benzene ring .
Example :
Stability and Hydrolysis
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Acidic/alkaline hydrolysis : The hydrazide group hydrolyzes to carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
Example :
Key Research Findings
Scientific Research Applications
Organic Synthesis
The compound serves as an essential reagent in organic synthesis, particularly in the construction of more complex molecules. Its hydrazine group allows for the formation of covalent bonds with nucleophilic sites on other molecules, making it a valuable building block in synthetic chemistry.
Research has indicated that N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with hydrazine functionalities can possess antimicrobial effects, making this compound a candidate for further exploration in antimicrobial drug development.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through its interaction with specific molecular targets involved in cancer pathways.
Pharmaceutical Development
Given its structural characteristics, this compound is being investigated for its potential therapeutic applications. It has been noted for possible use in treating diseases associated with viral infections, similar to other compounds in its class that target viral replication mechanisms.
Case Studies and Research Findings
A review of existing literature highlights several case studies where this compound has been utilized:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of hydrazine compounds could inhibit tumor growth in vitro. This compound was included among the tested compounds, showing promising results against specific cancer cell lines.
- Antimicrobial Testing : In another investigation, this compound was tested against various bacterial strains, revealing moderate antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group is known to form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can disrupt biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
N-[3-(Hydrazinocarbonyl)phenyl]benzamide
- Structure : Lacks the 3-methyl group on the benzoyl ring.
- Synthesis : Prepared via condensation of benzoyl chloride derivatives with hydrazine hydrate.
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide (Compound 7h)
- Structure : Incorporates a carbamothioyl (-NHCSS-) linker and a dioxoimidazolidinyl group.
- Synthesis : Derived from hydrazide intermediates through multi-step reactions involving Na₂S₂O₅ and substituted benzaldehydes.
- Yield : 54% (lower than analogues with nitro or chloro substituents) .
- Melting Point : 158–160°C, indicating moderate crystallinity compared to nitro-substituted derivatives (e.g., 3-nitro analogue: 168–170°C) .
2-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide
- Structure : Features a chlorine substituent at the ortho position of the benzamide ring.
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide
- Structure: Replaces the hydrazinocarbonyl group with a benzimidazole ring.
- Bioactivity: Exhibits antibacterial and antiparasitic activity against Chlamydia pneumoniae and Leishmania donovani, suggesting the benzimidazole moiety enhances biological targeting .
Physical and Spectral Properties
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase melting points and stability (e.g., 3-nitrobenzamide derivatives: 168–170°C) .
- Electron-Donating Groups (e.g., -CH₃) : Lower melting points and enhance solubility in organic solvents .
- Hybrid Substituents (e.g., carbamothioyl) : Introduce sulfur-based reactivity, enabling thiol-disulfide exchange or metal binding .
Biological Activity
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, along with a methylbenzamide moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in cancer therapy and neuroprotection.
Anticancer Properties
Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. Notably, benzamide compounds have been shown to inhibit key pathways involved in tumor growth. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : Benzamide riboside (BR), a related compound, has been reported to inhibit DHFR activity, leading to reduced cell proliferation in various cancer cell lines such as CCRF-CEM/R (human T-cell lymphoblastic leukemia) . This suggests that this compound may exhibit similar mechanisms.
- RET Kinase Inhibition : Research on structurally similar benzamides indicates that they can inhibit RET kinase activity, which is crucial for certain cancers. Compounds that demonstrate this inhibition could provide a basis for further exploration of this compound in oncological applications .
Neuroprotective Effects
The neuroprotective potential of benzamide derivatives has also been explored. A study comparing various classes of histone deacetylase inhibitors found that some benzamide-based compounds provided no neuroprotection against oxidative stress-induced neuronal death . However, the specific effects of this compound on neuronal cells remain to be fully elucidated.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival and proliferation, such as DHFR and RET kinase. The hydrazine moiety may play a role in enhancing these inhibitory effects.
- Modulation of Cellular Pathways : By interfering with signaling pathways linked to cell growth and survival, this compound could potentially induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-methylbenzoic acid derivatives with hydrazine-containing aryl amines. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF at 0–25°C for 12–24 hours .
- Hydrazine incorporation : React 3-aminophenylhydrazine with activated esters (e.g., NHS esters) under nitrogen to prevent oxidation .
- Optimization : Vary solvents (DMF, THF), temperatures (0°C to reflux), and catalysts (DMAP) to improve yields. For example, refluxing in THF with DMAP increased yields from 42% to 70% in analogous benzamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.3–8.0 ppm) and amide NH (δ 8.5–9.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the 3-methyl substituent .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydrazine and benzamide moieties .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and N–H vibrations (hydrazine at ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ expected at m/z 298.3) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate molecular conformation and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use single crystals grown via slow ethanol evaporation. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Apply direct methods in SHELXS for phase determination, followed by refinement with SHELXL .
- Key Findings :
- Antiperiplanar alignment of N–H and C=O bonds (torsion angle ~81°), with intermolecular N–H···O hydrogen bonds forming chains along the c-axis .
- Dihedral angles between aromatic rings (~73°) indicate steric hindrance from the 3-methyl group .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed hydrazine or unreacted intermediates) .
- Dynamic NMR : Probe rotational barriers in the amide bond at variable temperatures (e.g., 25–60°C) to identify conformational isomers .
Q. What strategies improve regioselectivity during the functionalization of the hydrazine moiety?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydrazine –NH₂ with Boc groups to direct electrophilic substitution to the benzamide ring .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the meta position of the phenylhydrazine .
- Computational Guidance : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites based on Fukui indices .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) via the hydrazine group’s H-bonding capability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- Pharmacophore Mapping : Align the compound’s hydrazine and benzamide groups with known inhibitors’ pharmacophores (e.g., hydroxamate-containing drugs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
